Demethoxyencecalin

Descripción general

Descripción

Demethoxyencecalin es un compuesto de cromeno aislado de la planta de girasol (Helianthus annuus).

Aplicaciones Científicas De Investigación

Demethoxyencecalin tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor para sintetizar otros derivados de cromeno.

Biología: Estudiado por sus propiedades antifúngicas y su posible uso en el control de infecciones fúngicas en plantas.

Medicina: Investigado por sus posibles efectos terapéuticos contra las infecciones fúngicas en humanos.

Industria: Utilizado en el desarrollo de agentes antifúngicos para aplicaciones agrícolas y farmacéuticas

Mecanismo De Acción

La actividad antifúngica de demethoxyencecalin se atribuye a su capacidad para interrumpir las membranas celulares fúngicas. El compuesto se dirige a enzimas específicas involucradas en la síntesis de la pared celular, lo que lleva a la lisis celular y la muerte . Las vías moleculares involucradas incluyen la inhibición de la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas.

Análisis Bioquímico

Biochemical Properties

Demethoxyencecalin interacts with various biomolecules in biochemical reactions. It is known to exhibit antifungal activity, suggesting that it may interact with enzymes and proteins involved in fungal growth and reproduction

Cellular Effects

The cellular effects of this compound are primarily related to its antifungal activity. It is likely to influence cell function by inhibiting the growth and reproduction of fungal cells

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is known to be a product of the plant Helianthus annuus

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Demethoxyencecalin se puede sintetizar a través de la biotransformación de los cromenos. En un método, los cromenos de plántula como la this compound y la demethylencecalin se alimentan a cultivos de suspensión celular, lo que da como resultado altos rendimientos de productos hidroxilados . La ruta sintética implica la hidroxilación en uno de los grupos metilo geminales del heterociclo de cromeno.

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de plantas de girasol. El compuesto se aísla utilizando técnicas de cromatografía en columna y cromatografía líquida de alta resolución (HPLC) . El proceso de extracción se optimiza para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones: Demethoxyencecalin experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura del cromeno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos principales:

Derivados hidroxilados: Formados a través de la oxidación.

Alcoholes: Producidos mediante reducción.

Crómenos sustituidos: Resultantes de reacciones de sustitución.

Comparación Con Compuestos Similares

Demethoxyencecalin es único entre los cromenos debido a sus propiedades antifúngicas específicas. Los compuestos similares incluyen:

Escopoleína: Otro cromeno con actividad antifúngica.

Escopolina: Una forma glicosilada de escopoleína.

Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones específicas.

Actividad Biológica

Demethoxyencecalin, a chromene derivative isolated from the plant Ageratina adenophora, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.

Chemical Structure and Isolation

This compound belongs to a class of compounds known as chromenes, which are characterized by a benzopyran structure. It is primarily found in the leaves of Ageratina adenophora, where it constitutes a significant portion of the plant's secondary metabolites. The compound is synthesized through metabolic pathways involving hydroxylation and methylation processes, derived from precursors in the shikimic acid pathway .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound has notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity against strains such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity in animal models. For instance, in a study involving rats, treatment with this compound resulted in a marked reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

- Antioxidant Properties : this compound has been found to possess antioxidant capabilities, which can help combat oxidative stress in cells. This property is crucial for its potential application in preventing chronic diseases associated with oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Pathogen Growth : The compound disrupts bacterial cell wall synthesis and fungal cell membrane integrity, leading to cell death. This action is particularly evident in its antifungal activity against Candida species .

- Modulation of Inflammatory Pathways : this compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation and pain responses .

- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound mitigates oxidative stress, contributing to its protective effects on cellular health .

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Research :

- Wound Healing :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

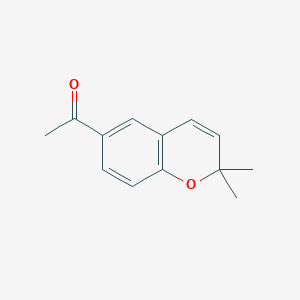

IUPAC Name |

1-(2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJTXVHECZCXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172486 | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-07-1 | |

| Record name | Demethoxyencecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2-Dimethylchromen-6-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Acetyl-2,2-dimethyl-2H-1-benzopyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Demethoxyencecalin and where is it found?

A1: this compound is a natural chromene derivative found in several plant species, notably Ageratina adenophora (formerly Eupatorium adenophorum) [, ]. It is primarily found within the leaves of A. adenophora seedlings, where it constitutes a significant portion of the total chromenes present [, ]. Other plant species like Arnica sachalinensis have also been found to contain this compound [].

Q2: How is this compound biosynthesized?

A2: Studies suggest that this compound biosynthesis in A. adenophora likely originates from precursors within the shikimic acid pathway []. This pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants. Further research using labeled precursors could confirm the specific steps involved in this compound biosynthesis.

Q3: Are there any biotransformation products of this compound?

A3: Yes, this compound is metabolized in A. adenophora seedlings through a series of biotransformations []. It undergoes hydroxylation to yield demethylencecalin, which is then methylated to produce encecalin. This bioconversion sequence has been observed through accumulation kinetics and feeding experiments with non-radioactive chromenes [].

Q4: Does this compound biotransformation differ in cell cultures?

A4: Interestingly, cell suspension cultures of A. adenophora exhibit distinct biotransformation patterns compared to seedlings []. While seedlings primarily convert this compound to demethylencecalin and encecalin, cell cultures yield a hydroxylated derivative of this compound []. This highlights the potential influence of in vitro conditions on metabolic pathways.

Q5: Have any synthetic routes been developed for this compound?

A5: While specific details are limited within the provided research, one study mentions the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the convenient synthesis of this compound []. Further exploration of this synthetic approach could be beneficial for producing this compound for research purposes.

Q6: What is the current understanding of this compound's ecological role?

A7: The exact ecological role of this compound is not fully understood. Considering its presence in various plant species and its potential antifungal properties [], it is plausible that this compound contributes to plant defense mechanisms against pathogens or herbivores.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.